The Genesis of a Landmark Antibiotic: An In-depth Technical Guide to the Discovery and Origin of Erythromycin A Dihydrate
The Genesis of a Landmark Antibiotic: An In-depth Technical Guide to the Discovery and Origin of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and key characteristics of Erythromycin A dihydrate, a cornerstone of macrolide antibiotics. It delves into the seminal research that led to its isolation, the biological source of this vital therapeutic agent, and its fundamental physicochemical properties. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for professionals in the field of drug discovery and development.
Discovery and Origin: A Serendipitous Finding from a Soil Sample
Erythromycin was first discovered in 1952 by a research team at Eli Lilly and Company, led by J. M. McGuire.[1][2][3] The discovery originated from a soil sample collected in the Philippine province of Iloilo by Filipino scientist Abelardo Aguilar, who then sent it to his employers at Eli Lilly.[1][2] From this soil sample, a strain of the actinomycete bacterium, initially identified as Streptomyces erythreus, was isolated.[2][4] This microorganism was later reclassified as Saccharopolyspora erythraea.[2][3] The metabolic products of this bacterium were found to exhibit potent antimicrobial activity, leading to the isolation and characterization of the antibiotic compound, which was named Erythromycin.[1][2] The commercial product was launched in 1952 under the brand name Ilosone.[1]
Erythromycin A is the most prevalent and biologically active component of the erythromycins produced by S. erythraea, which also include erythromycins B, C, and D.[3] The commercially available form of Erythromycin A is a dihydrate, which is known for its stability.
Physicochemical Properties of Erythromycin A Dihydrate
Erythromycin A dihydrate is a white to off-white crystalline powder.[5] It is known to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5]
Table 1: General Physicochemical Properties of Erythromycin A Dihydrate
| Property | Value | Reference(s) |
| Molecular Formula | C37H71NO15 | [6] |
| Molecular Weight | 770.0 g/mol | [6] |
| Melting Point | 138-140 °C (hydrate) | |
| Appearance | White to light yellowish-white powder | [7] |
| Taste | Bitter | [7] |
Table 2: Solubility of Erythromycin A Dihydrate in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | Very slightly soluble (~2 mg/mL) | 25 | [8] |
| Ethanol (95%) | Freely soluble | Ambient | [7] |
| Methanol | Freely soluble | Ambient | [7] |
| Acetone | Freely soluble | Ambient | [7] |
| Diethyl ether | Soluble | Ambient | [7] |
| Chloroform | Soluble | Ambient | [9] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL | Ambient | [10] |
| Dimethylformamide (DMF) | ~15 mg/mL | Ambient | [10] |
Spectroscopic Data of Erythromycin A
The structural elucidation of Erythromycin A was a significant achievement, relying on various spectroscopic techniques.
Table 3: Key FT-IR Spectral Data for Erythromycin A
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3475 | O-H stretching | [11] |
| ~2944 | C-H stretching | [11] |
| 1743-1697 | C=O stretching (ketone) | [12][13] |
| ~1369 | CH₂, CH₃ bending | [11] |
| ~1167, ~1040 | C-O-C stretching (ether) | [11] |
Table 4: Selected ¹H and ¹³C NMR Chemical Shifts for Erythromycin A in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| H-1'' | Typical chemical shifts for anomeric protons are observed | C-1 | Typical chemical shifts for carbonyl carbons are observed |
| H-1' | around 4-5 ppm | C-9 | around 220 ppm (ketone) |
| N(CH₃)₂ | around 2.3 ppm | C-1' | around 100 ppm (anomeric) |
| OCH₃ | around 3.3 ppm | C-1'' | around 100 ppm (anomeric) |
| Ethyl group | around 0.8-1.2 ppm | N(CH₃)₂ | around 40 ppm |
| Methyl groups | Various signals between 1.0-2.0 ppm | OCH₃ | around 50 ppm |
Note: The complete assignment of the ¹H and ¹³C NMR spectra of Erythromycin A is complex due to the large number of overlapping signals. The table provides representative chemical shift ranges for key functional groups. For a detailed analysis, refer to specialized literature.[14][15]
Experimental Protocols
Fermentation of Saccharopolyspora erythraea
This protocol outlines a typical laboratory-scale fermentation process for the production of erythromycin.
4.1.1 Media Preparation
-
Seed Medium: 0.5% glucose, 2.5% corn starch, 1% yeast extract, 1% whole-milk powder, 0.2% MgSO₄·7H₂O, pH 7.2.[16]
-
Fermentation Medium: 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 6% CaCO₃, pH 7.2.[16]
4.1.2 Inoculation and Fermentation Conditions
-
Inoculate a sporulated culture of S. erythraea into the seed medium.[16]
-
Incubate at 28-34°C for 48-72 hours on a rotary shaker at 250 rpm.[16][17]
-
Transfer a portion of the seed culture to the fermentation medium.[16]
-
Incubate the fermentation culture at 28-34°C for 7 days on a rotary shaker at 250 rpm.[16][17]
Extraction and Purification of Erythromycin A
This protocol describes a common method for extracting and purifying erythromycin from the fermentation broth.
-
Adjust the pH of the fermentation broth to 10.[16]
-
Mix the broth with an equal volume of acetonitrile (B52724) and stir for 40 minutes.[16]
-
Add sodium chloride to the mixture and separate the acetonitrile phase by centrifugation.[16]
-
The crude extract can be further purified by techniques such as crystallization.
Biosynthesis of Erythromycin A
The biosynthesis of Erythromycin A in Saccharopolyspora erythraea is a complex process involving a modular polyketide synthase (PKS) and several post-PKS modification enzymes. The pathway begins with the formation of the macrolactone ring, 6-deoxyerythronolide B (6-dEB), which then undergoes a series of enzymatic modifications to yield the final product.
Caption: Biosynthesis pathway of Erythromycin A from precursor molecules.
Discovery and Isolation Workflow
The initial discovery of Erythromycin followed a systematic workflow common in natural product drug discovery.
Caption: Workflow for the discovery and isolation of Erythromycin A.
Conclusion
The discovery of Erythromycin A from a soil microorganism revolutionized the treatment of bacterial infections and laid the groundwork for the development of a vast class of macrolide antibiotics. This technical guide has provided a detailed overview of its origins, the scientific processes involved in its isolation and characterization, and its fundamental properties. The continued study of natural products like erythromycin remains a critical endeavor in the ongoing search for novel therapeutic agents.
References
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- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. Erythromycin - American Chemical Society [acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Erythromycin dihydrate | C37H71NO15 | CID 83991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 13. arabjchem.org [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. magritek.com [magritek.com]
- 16. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 17. journals.asm.org [journals.asm.org]
